N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine

Fragment-based drug discovery Lipophilicity CNS drug design

N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine is a heterocyclic secondary amine that incorporates a 1,2,4-oxadiazole core with a 5-methyl substituent and an isopropylaminomethyl side chain at the 3-position. The compound has a molecular weight of 155.20 g/mol, a computed XLogP of 0.7, a topological polar surface area (TPSA) of 50.95 Ų, three rotatable bonds, and a single hydrogen bond donor.

Molecular Formula C7H14ClN3O
Molecular Weight 191.66
CAS No. 915924-63-9
Cat. No. B2690115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine
CAS915924-63-9
Molecular FormulaC7H14ClN3O
Molecular Weight191.66
Structural Identifiers
SMILESCC1=NC(=NO1)CNC(C)C
InChIInChI=1S/C7H13N3O/c1-5(2)8-4-7-9-6(3)11-10-7/h5,8H,4H2,1-3H3
InChIKeyZSCJCNNIVVZQFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine (CAS 915924-63-9): A Physicochemically Differentiated 1,2,4-Oxadiazole Building Block for Fragment-Based Lead Discovery


N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine is a heterocyclic secondary amine that incorporates a 1,2,4-oxadiazole core with a 5-methyl substituent and an isopropylaminomethyl side chain at the 3-position . The compound has a molecular weight of 155.20 g/mol, a computed XLogP of 0.7, a topological polar surface area (TPSA) of 50.95 Ų, three rotatable bonds, and a single hydrogen bond donor . It is supplied as a free base solid with a typical purity of ≥95% .

Why N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine Cannot Be Substituted with Generic In-Class Oxadiazole Amines


Oxadiazole-based amine building blocks differ markedly in lipophilicity, polar surface area, hydrogen bond capacity, and conformational freedom—parameters that directly govern the pharmacokinetic and binding profiles of derived lead compounds. Replacing N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine with the primary amine (5-methyl-1,2,4-oxadiazol-3-yl)methanamine or the branched isomer 2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-amine alters logP by up to 1.7 log units, changes TPSA by ~14 Ų, and reduces the number of rotatable bonds from three to one . Such shifts can move a compound across critical drug-likeness boundaries, including CNS MPO desirability thresholds and Lipinski compliance criteria.

Quantitative Physicochemical Differentiation of N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine Versus Its Closest Analogs


1.7-log-Unit Higher Lipophilicity (LogP) Relative to the Primary Amine Analog Expands Applicability to Hydrophobic Binding Pockets

The target compound exhibits a computed XLogP of 0.7 , whereas the primary amine analog (5-methyl-1,2,4-oxadiazol-3-yl)methanamine has an ACD/LogP of -0.97 . This represents a shift of approximately 1.7 log units toward increased lipophilicity, which is expected to enhance passive membrane permeability and improve binding to hydrophobic protein pockets.

Fragment-based drug discovery Lipophilicity CNS drug design

14 Ų Lower Topological Polar Surface Area (TPSA) than Primary and Tertiary Amino Analogs Improves Predicted Blood-Brain Barrier Penetration

The target compound possesses a TPSA of 50.95 Ų , which is ~14 Ų lower than that of (5-methyl-1,2,4-oxadiazol-3-yl)methanamine (65 Ų) and 13.95 Ų lower than that of 2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-amine (64.9 Ų) . TPSA values below 60–70 Ų are commonly associated with improved passive CNS penetration.

Blood-brain barrier permeability TPSA CNS drug discovery

Three Rotatable Bonds versus One in Direct Oxadiazole-Attached Amines Enables Distinct Conformational Sampling

The target compound contains three rotatable bonds, arising from the methylene (–CH₂–) spacer between the oxadiazole ring and the isopropylamine group . In contrast, both (5-methyl-1,2,4-oxadiazol-3-yl)methanamine and 2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-amine possess only one rotatable bond, as their amine groups are directly attached to the oxadiazole core or branched without an intervening methylene.

Conformational flexibility Rotatable bonds Ligand-based design

Secondary Amine Architecture Reduces Hydrogen Bond Donor Count Relative to Primary Amine, Improving Membrane Permeability while Retaining Derivatization Potential

The target compound possesses a single hydrogen bond donor (N–H) , whereas (5-methyl-1,2,4-oxadiazol-3-yl)methanamine possesses two (NH₂) . The reduction in HBD count lowers the desolvation penalty during membrane transit while maintaining a reactive amine site for subsequent chemical elaboration such as amide coupling or reductive amination.

Hydrogen bond donors Membrane permeability Chemical derivatization

High-Value Application Scenarios for N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine Based on Quantitative Differentiation


CNS-Targeted Fragment Library Design

With a TPSA of 50.95 Ų and a moderate XLogP of 0.7, the compound resides within the favorable property space for CNS fragment libraries (TPSA < 70 Ų; 0 < LogP < 3) . Substituting the primary amine analog (TPSA 65 Ų, LogP -0.97) with this compound shifts the predicted blood-brain barrier permeability from borderline to likely favorable, as demonstrated by the TPSA differential of -14 Ų .

Lead Optimization of Hydrophobic Protein-Protein Interaction Inhibitors

The target compound’s enhanced lipophilicity (ΔLogP +1.67 vs primary amine analog) and three rotatable bonds provide advantages when exploring hydrophobic, conformationally adaptable binding sites such as those encountered in bromodomains or certain kinase ATP-binding pockets . The additional flexibility combined with higher logP increases the probability of induced-fit recognition in flat, lipophilic interfaces.

Scaffold Hopping in Antibacterial or Anti-Inflammatory Lead Series

1,2,4-Oxadiazoles are established bioisosteres of amides and esters in antibacterial and anti-inflammatory programs. The secondary amine in the target compound offers a single point for rapid diversification into amide, sulfonamide, or urea libraries, while the methylene spacer delivers distinct vector geometry compared to directly attached amines . This structural differentiation supports scaffold-hopping strategies where patent protection or metabolic stability is sought.

Cellular Probe Synthesis Requiring Balanced Solubility and Permeability

The compound’s single hydrogen bond donor, moderate logP of 0.7, and three rotatable bonds collectively provide a balance of aqueous solubility and passive membrane permeability that is often essential for intracellular target engagement . This profile reduces the likelihood of solubility-limited assay artifacts while maintaining sufficient cellular uptake.

Quote Request

Request a Quote for N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.